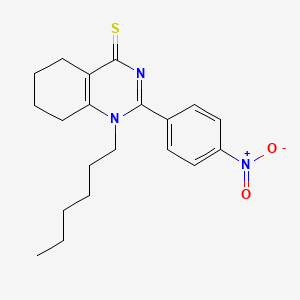![molecular formula C19H12Cl2N2 B2535795 2-[4-(3,4-ジクロロフェニル)-3,4-ジヒドロ-1(2H)-ナフタレンイリデン]マロノニトリル CAS No. 866018-81-7](/img/structure/B2535795.png)
2-[4-(3,4-ジクロロフェニル)-3,4-ジヒドロ-1(2H)-ナフタレンイリデン]マロノニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile is a synthetic organic compound characterized by its complex aromatic structure
科学的研究の応用
Chemistry
In chemistry, 2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent due to its ability to interact with specific cellular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes, owing to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and 1-tetralone.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form the intermediate 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.
Formation of Malononitrile Derivative: The intermediate is then reacted with malononitrile in the presence of a catalyst like piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic substitution reactions are common, where halogen atoms on the aromatic ring can be replaced by other substituents using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalenyliden derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
作用機序
The mechanism by which 2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile exerts its effects involves interaction with cellular proteins and enzymes. It can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its interaction with DNA and RNA can lead to anticancer effects by inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one: A related compound used as an intermediate in the synthesis of pharmaceuticals.
3,4-Dichlorophenylacetonitrile: Another similar compound with applications in organic synthesis.
Uniqueness
What sets 2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile apart is its dual functionality, combining the reactivity of malononitrile with the stability of the naphthalenyliden structure. This makes it particularly versatile for various synthetic applications and research purposes.
特性
IUPAC Name |
2-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2/c20-18-8-5-12(9-19(18)21)14-6-7-15(13(10-22)11-23)17-4-2-1-3-16(14)17/h1-5,8-9,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRDNHAJRYTQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C#N)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535714.png)
![3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine](/img/structure/B2535715.png)
![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B2535717.png)



![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2535722.png)


![2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2535727.png)




